[4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Description
[4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a synthetic intermediate characterized by a cyclohexyl backbone functionalized with a tert-butyl carbamate group and a 2-chloro-acetylamino substituent. This compound is part of a broader class of carbamate esters used in pharmaceutical synthesis, particularly as protective intermediates for amines. The tert-butyl group enhances stability during synthetic processes, while the chloro-acetyl moiety introduces reactivity for subsequent modifications .
Properties
IUPAC Name |
tert-butyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-10-6-4-9(5-7-10)15-11(17)8-14/h9-10H,4-8H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQWVCLDFYLNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the chloro-acetylamino precursor. This precursor is then reacted with a cyclohexyl derivative under specific conditions to form the desired compound. Common reagents used in these reactions include chloroacetyl chloride, cyclohexylamine, and tert-butyl chloroformate. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
[4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development and its potential as an active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs differ in substituents on the cyclohexyl ring or the carbamate group, influencing molecular weight, lipophilicity, and reactivity. Below is a comparative analysis:
Key Observations:
- Substituent Effects: Ethyl-, methyl-, and cyclopropyl-amino groups alter steric bulk and lipophilicity. The cyclopropyl variant (330.85 g/mol) has a higher molecular weight due to the cyclopropyl ring .
- Lipophilicity: The ethyl-amino analog (XLogP3 = 2.7) suggests moderate lipophilicity, likely influencing membrane permeability in drug design .
- Aromatic vs. Aliphatic Substituents: The chloro-fluoro-phenyl derivative (C₁₁H₁₃ClFNO₂) represents a shift to aromatic systems, reducing molecular weight but increasing polarity .
Biological Activity
[4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a synthetic organic compound that exhibits potential biological activity due to its unique structural characteristics. This compound belongs to the class of carbamates, which are known for their diverse pharmacological properties. The presence of a chloroacetylamino group and a cyclohexyl moiety suggests that it may interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of This compound can be represented as follows:
- IUPAC Name : tert-butyl (4-(2-chloroacetylamino)cyclohexyl)carbamate
- Molecular Formula : C14H25ClN2O3
- CAS Number : 1353972-79-8
This compound features a tert-butyl ester linked to a carbamic acid, which is further substituted with a chloroacetylamino group. The cyclohexyl ring contributes to its lipophilicity, potentially enhancing membrane permeability.
Biological Activity
The biological activity of this compound has been explored through various studies, indicating its potential in several therapeutic areas. Key findings include:
- Antimicrobial Activity : Similar carbamate derivatives have shown significant antibacterial and antifungal properties. For instance, compounds with structural similarities have been tested against various pathogenic bacteria and fungi, demonstrating varying degrees of efficacy .
- Anti-inflammatory Effects : Research indicates that compounds within this class can modulate inflammatory pathways. They may inhibit transcription factors such as NF-kappa-B, which is crucial for the expression of pro-inflammatory cytokines .
- Cell Cycle Regulation : Some studies suggest that derivatives can influence cell cycle progression by repressing genes like CDKN1A, which regulates cell cycle checkpoints. This property could be beneficial in cancer therapeutics .
The mechanism by which This compound exerts its biological effects involves several pathways:
- Interaction with Cellular Targets : The compound is believed to interact with specific cellular receptors and proteins, influencing gene expression related to inflammation and cell proliferation. For example, it may bind to dendritic cells, affecting T-cell activation and proliferation .
- Predictive Models : Computational models like PASS (Prediction of Activity Spectra for Substances) suggest potential biological activities based on structural features, indicating the likelihood of antimicrobial and anti-inflammatory actions.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Key Features | Primary Use |
|---|---|---|
| This compound | Carbamate structure; potential antimicrobial and anti-inflammatory | Drug development |
| Carbamazepine | Anticonvulsant; aromatic ring | Epilepsy treatment |
| Phenobarbital | Barbiturate; sedative effects | Sedation and anticonvulsant |
| Gentamicin | Aminoglycoside antibiotic; ribosomal binding | Bacterial infections |
This table illustrates how This compound stands out due to its unique structural properties while also highlighting commonalities with other biologically active compounds.
Case Studies
Several case studies have investigated the biological activity of carbamate derivatives:
- Antibacterial Activity Study : A study evaluated the efficacy of various carbamate derivatives against Gram-positive and Gram-negative bacteria using disk diffusion methods. The results indicated that certain derivatives exhibited strong antibacterial properties, suggesting that This compound may possess similar attributes .
- Inflammation Modulation Research : In an experimental model of inflammation, compounds similar to this carbamate were shown to significantly reduce markers of inflammation in mouse models, supporting the hypothesis that this compound may have therapeutic potential in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
